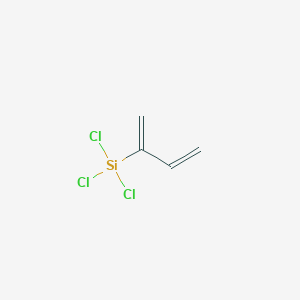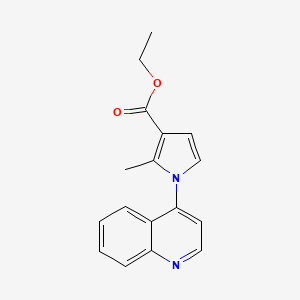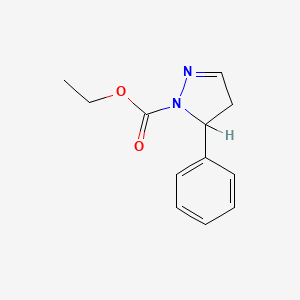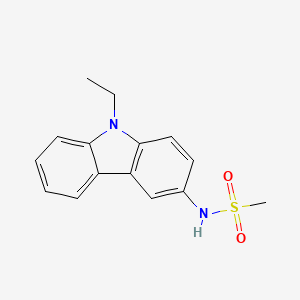
tert-butyl 4-(3-ethoxycarbonylphenyl)piperidine-1-carboxylate
Übersicht
Beschreibung
tert-butyl 4-(3-ethoxycarbonylphenyl)piperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a tert-butyl group, an ethoxycarbonyl group, and a phenyl group attached to a piperidine ring. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-[3-(ethoxycarbonyl)phenyl]piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and ethyl 3-bromobenzoate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, tert-butyl 4-[3-(ethoxycarbonyl)phenyl]piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the interactions of piperidine derivatives with biological targets. It can be used in assays to investigate enzyme inhibition or receptor binding.
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic effects. They may be investigated for their activity against various diseases, including neurological disorders and cancer.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and coatings to enhance their properties.
Wirkmechanismus
The mechanism of action of tert-butyl 4-[3-(ethoxycarbonyl)phenyl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The piperidine ring and the attached functional groups allow it to bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
- Tert-butyl 4-(4-(ethoxycarbonyl)phenyl)piperidine-1-carboxylate
- Tert-butyl 4-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate
- Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
Comparison: Compared to similar compounds, tert-butyl 4-[3-(ethoxycarbonyl)phenyl]piperidine-1-carboxylate is unique due to the specific positioning of the ethoxycarbonyl group on the phenyl ring. This structural difference can influence its reactivity and interaction with biological targets, making it a valuable compound for specific research applications.
Eigenschaften
Molekularformel |
C19H27NO4 |
|---|---|
Molekulargewicht |
333.4 g/mol |
IUPAC-Name |
tert-butyl 4-(3-ethoxycarbonylphenyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C19H27NO4/c1-5-23-17(21)16-8-6-7-15(13-16)14-9-11-20(12-10-14)18(22)24-19(2,3)4/h6-8,13-14H,5,9-12H2,1-4H3 |
InChI-Schlüssel |
YQBLGQFZLORXQE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC=CC(=C1)C2CCN(CC2)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-[(2,2-diethoxyethyl)amino]acetate](/img/structure/B8583010.png)
![6-(4-Fluorophenyl)-4-phenoxypyrido[3,2-d]pyrimidine](/img/structure/B8583012.png)
![3-piperidin-4-yl-1H-imidazo[4,5-b]pyrazin-2-one](/img/structure/B8583014.png)

![2-[(2-Oxooxolan-3-yl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B8583026.png)



![4-Amino-pyrazolo[1,5-a]pyridine-7-carbonitrile](/img/structure/B8583069.png)


![2-(Prop-2-yn-1-yl)-4-[(triethylsilyl)oxy]cyclopent-2-en-1-one](/img/structure/B8583090.png)
